molecular formula C5H6ClFN2O B8144349 6-Amino-4-fluoropyridin-3-ol hydrochloride

6-Amino-4-fluoropyridin-3-ol hydrochloride

Cat. No.: B8144349
M. Wt: 164.56 g/mol
InChI Key: VMINSRWGUBRTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-fluoropyridin-3-ol hydrochloride is a heterocyclic aromatic compound with the molecular formula C5H6ClFN2O. It is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-fluoropyridin-3-ol hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, where an amino group is introduced to the pyridine ring followed by fluorination . The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-fluoropyridin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

6-Amino-4-fluoropyridin-3-ol hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is a key intermediate in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 6-Amino-4-fluoropyridin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also act as a ligand for certain receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-fluoropyridin-3-ol hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination imparts distinct electronic properties, making it a valuable intermediate in the synthesis of complex molecules. Its ability to undergo a variety of chemical reactions also enhances its utility in research and industrial applications .

Properties

IUPAC Name

6-amino-4-fluoropyridin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O.ClH/c6-3-1-5(7)8-2-4(3)9;/h1-2,9H,(H2,7,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMINSRWGUBRTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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